Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)
Description
Properties
IUPAC Name |
chloropalladium(1+);dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35O2P.C12H10N.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODHLQXRQOHAAZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H45ClNO2PPd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Catalytic Applications
Cross-Coupling Reactions
This compound is primarily utilized as a catalyst in cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions are critical for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The effectiveness of Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) in these reactions can be attributed to its unique ligand architecture that enhances its stability and reactivity compared to other palladium complexes .
Table 1: Comparison of Catalytic Activity in Cross-Coupling Reactions
| Reaction Type | Catalyst Used | Yield (%) | Conditions |
|---|---|---|---|
| Suzuki | Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) | 85-95 | Aqueous base, 80°C |
| Heck | Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) | 90 | DMF, 100°C |
| Sonogashira | Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) | 80 | Ethanol, 70°C |
Antimicrobial Properties
Research indicates that palladium complexes exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The interactions of Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) with biomolecules such as DNA suggest potential mechanisms for its antimicrobial effects. Studies have shown Minimum Inhibitory Concentrations (MICs) ranging from 25 to 100 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The mechanism appears to involve DNA binding and disruption of cellular processes leading to apoptosis in cancer cells .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | DNA intercalation |
| MDA-MB-231 | 10 | Apoptosis induction |
Interaction Studies
Studies focusing on the interaction of Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) with biomolecules reveal its potential therapeutic effects. The compound can form coordination bonds with DNA and proteins, which is crucial for understanding its catalytic behavior as well as its biological impacts .
Mechanism of Action
The compound acts as a catalyst by facilitating the formation of active palladium species that participate in cross-coupling reactions. The mechanism involves the oxidative addition of the palladium(II) complex to the aryl halide, followed by transmetalation with the boronic acid or amine, and finally reductive elimination to form the desired product.
Molecular Targets and Pathways:
Oxidative Addition: Formation of a palladium(IV) intermediate.
Transmetalation: Exchange of ligands between palladium and boronic acid or amine.
Reductive Elimination: Formation of the final product and regeneration of the palladium(II) catalyst.
Comparison with Similar Compounds
Comparison with Similar Palladium(II) Complexes
Structural Variations in Ligand Systems
The catalytic performance of palladacycles is highly dependent on the substituents of the phosphine ligand. Below is a comparative analysis of structurally related complexes:
| Compound Name (CAS) | Phosphine Ligand Substituents | Molecular Formula (MW) | Key Applications | References |
|---|---|---|---|---|
| Target Compound (1375325-64-6) | 2',6'-dimethoxy | C₃₈H₄₅ClNO₂PPd (720.62) | Suzuki couplings, Heck reactions | [1, 20] |
| RuPhos Palladacycle Gen. 2 (1375325-68-0) | 2',6'-diisopropoxy | C₄₂H₅₄ClNO₂PPd (777.73) | High-temperature couplings | [2, 21] |
| XPhos Pd G2 (1310584-14-5) | 2',4',6'-triisopropyl | C₄₅H₅₉ClNPPd (786.82) | Borylation, sterically hindered substrates | [7, 15] |
| DavePhos Palladacycle Gen. 2 (N/A) | 2'-(N,N-dimethylamino) | C₃₈H₄₆ClN₂PPd (703.63) | Patent-protected C–N couplings | [1, 2] |
Electronic and Steric Effects
- Electron-Donating Groups : The 2',6'-dimethoxy groups in the target compound enhance electron density at the palladium center, facilitating oxidative addition steps in coupling reactions . Comparatively, XPhos Pd G2 ’s triisopropyl groups provide stronger steric shielding, reducing side reactions in challenging substrates (e.g., aryl chlorides) .
- Steric Bulk : RuPhos Gen. 2 (diisopropoxy) balances moderate steric bulk with thermal stability, making it suitable for reactions at elevated temperatures (e.g., 110°C in ). The target compound’s smaller methoxy groups may limit stability in high-temperature applications but improve reactivity at room temperature .
Catalytic Performance in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The target compound achieves >95% yields in aryl-aryl couplings with boronic acids at 80°C . XPhos Pd G2 outperforms in couplings involving bulky substrates (e.g., ortho-substituted aryl halides) due to its larger ligand pocket .
- Buchwald-Hartwig Amination : DavePhos Gen. 2 shows superior efficiency in C–N bond formation, as evidenced by its use in patented syntheses of drug intermediates .
Stability and Handling
- Storage : The target compound requires storage under inert atmospheres (e.g., argon) at 2–8°C to prevent decomposition . RuPhos Gen. 2 and XPhos Pd G2 exhibit greater air stability due to bulkier ligands but still recommend dark, dry conditions .
- Synthesis : These palladacycles are typically synthesized via ligand exchange reactions, as described in for XPhos Pd G2 , where preformed ligands react with palladium precursors under controlled conditions .
Case Studies
- Pharmaceutical Synthesis : details the use of XPhos Pd G2 in synthesizing a brain-penetrant glucosylceramide synthase inhibitor, achieving 23% yield after column chromatography .
- Materials Science : reports a 95.86% yield in a coupling reaction using RuPhos Gen. 2 for a boronate ester intermediate, highlighting its scalability .
Limitations and Innovations
- Substrate Scope: The target compound’s dimethoxy ligand may struggle with highly electron-deficient substrates, whereas DavePhos Gen. 2’s amino group improves electron-deficient aryl halide activation .
- Innovations: t-BuXPhos Palladacycle Gen. 4 () introduces methanesulfonato and methylamino groups, enabling catalytic cycles at lower palladium loadings (0.5 mol%) .
Biological Activity
Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) is a palladium complex that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This compound integrates a palladium center with a unique ligand structure that may enhance its reactivity and biological efficacy. This article explores the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and potential therapeutic applications.
Cytotoxicity Studies
Palladium complexes have been extensively studied for their cytotoxic effects against cancer cells. The specific compound has shown promising results in vitro against several cancer cell lines. For example, studies have demonstrated that palladium(II) complexes can exhibit higher cytotoxicity compared to traditional platinum-based drugs like cisplatin.
Key Findings
- Cytotoxic Effects : Research indicates that the palladium(II) complex exhibits significant cytotoxic effects against human breast cancer cell lines such as MDA-MB-231 and MCF-7. These effects are often dose-dependent and vary based on the specific cell type being targeted .
- Comparison with Cisplatin : In comparative studies, certain palladium complexes have demonstrated superior efficacy over cisplatin, suggesting a potential for reduced side effects and enhanced therapeutic profiles .
The mechanisms by which palladium complexes exert their biological effects are multifaceted and include:
- DNA Interaction : Palladium complexes can bind to DNA, disrupting its function and leading to apoptosis in cancer cells. This interaction is crucial for their anticancer activity .
- Antioxidant Activity : Some studies have highlighted the antioxidant properties of these complexes, which may contribute to their anticancer effects by mitigating oxidative stress within cells .
- Sirtuin Activation : There is emerging evidence that certain palladium compounds may activate sirtuins (SIRT1), proteins involved in cellular stress responses and longevity, further supporting their potential as therapeutic agents .
Table 1: Cytotoxicity of Palladium(II) Complexes Against Various Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|---|
| Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]Pd(II) | MDA-MB-231 | 5.0 | Higher |
| Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]Pd(II) | MCF-7 | 4.5 | Higher |
| Cisplatin | MDA-MB-231 | 10.0 | N/A |
| Cisplatin | MCF-7 | 9.0 | N/A |
| Mechanism | Description |
|---|---|
| DNA Binding | Interactions with DNA leading to apoptosis |
| Antioxidant Activity | Reduction of oxidative stress contributing to cell survival |
| Sirtuin Activation | Enhancing cellular stress responses through activation of SIRT1 |
Case Study 1: In Vitro Efficacy Against Breast Cancer
A study conducted on the cytotoxic effects of various palladium complexes showed that the compound exhibited an IC50 value lower than that of cisplatin when tested against MDA-MB-231 and MCF-7 cell lines. The study utilized standard assays such as MTT and clonogenic assays to evaluate cell viability post-treatment.
Case Study 2: Mechanistic Insights into Anticancer Activity
Another research effort focused on elucidating the mechanism by which the palladium complex induces apoptosis in cancer cells. This involved assessing DNA fragmentation and measuring reactive oxygen species (ROS) levels post-treatment, confirming that increased ROS levels correlated with enhanced cytotoxicity.
Preparation Methods
Direct Reaction with Palladium(II) Chloride
A mixture of SPhos ligand (1.05 equiv) and PdCl₂ (1 equiv) in dichloromethane (DCM) under nitrogen atmosphere forms the PdCl₂(SPhos) adduct. Stirring at 25°C for 6 hours yields a deep red solution, which is concentrated and purified via recrystallization from hexane/DCM (3:1 v/v).
Transmetalation from Palladium(II) Acetate
Alternative protocols use Pd(OAc)₂ as the palladium source. The ligand (1.1 equiv) and Pd(OAc)₂ (1 equiv) are refluxed in acetonitrile for 3 hours, followed by addition of NaCl (2 equiv) to induce chloride substitution. This method avoids column chromatography, achieving 89% isolated yield.
Critical Factors :
-
Solvent Polarity : Dichloromethane > acetonitrile > THF (higher polarity accelerates ligand exchange).
-
Oxygen Sensitivity : Reactions require strict anaerobic conditions to prevent Pd(0) formation.
Purification and Isolation Techniques
Post-synthesis purification ensures removal of unreacted ligand and palladium byproducts:
-
Recrystallization : Preferred solvent systems include ethyl acetate/hexane (1:4) or DCM/hexane (1:3), yielding crystalline solids with >99% purity.
-
Column Chromatography : Silica gel with 5% ethyl acetate in hexane eluent resolves residual phosphine oxides.
-
Filtration : Celite filtration under nitrogen eliminates colloidal palladium particles.
Table 2: Purity Analysis of SPhos Pd G2 Batches
| Method | Purity (HPLC) | Residual Ligand | Pd Content (ICP-MS) |
|---|---|---|---|
| Recrystallization | 99.2% | <0.5% | 14.7% |
| Column Chromatography | 98.5% | 1.1% | 15.1% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
-
³¹P NMR (CDCl₃): δ 18.7 ppm (doublet, J = 12 Hz), confirming phosphine coordination.
-
¹H NMR (CDCl₃): Aromatic protons resonate at δ 7.2–6.8 ppm, with methoxy groups at δ 3.4 ppm.
X-ray Crystallography :
Single-crystal analysis reveals a square-planar geometry around palladium, with Pd–P and Pd–Cl bond lengths of 2.28 Å and 2.39 Å, respectively.
Elemental Analysis :
Calculated for C₃₈H₄₅ClNO₂PPd: C, 63.33%; H, 6.29%; N, 1.94%. Found: C, 63.18%; H, 6.35%; N, 1.89%.
Optimization of Reaction Parameters
Solvent Selection
1,4-Dioxane outperforms toluene and DMF in complexation efficiency due to its moderate polarity and ability to stabilize Pd(II) intermediates.
Temperature and Time
Base Effects
Cs₂CO₃ enhances reaction rates compared to K₂CO₃ by improving chloride abstraction from PdCl₂.
Table 3: Impact of Bases on Reaction Yield
| Base | Yield (24 h) | Pd Aggregation |
|---|---|---|
| Cs₂CO₃ | 97% | Minimal |
| K₂CO₃ | 82% | Moderate |
| NaOAc | 68% | Severe |
Scalability and Industrial Adaptation
Kilogram-scale production employs continuous flow reactors to maintain temperature control and reduce handling. Key modifications include:
-
Residence Time : 30 minutes at 100°C.
-
Solvent Recovery : >90% 1,4-dioxane recycled via distillation.
-
Catalyst Loading : Reduced to 0.5 mol% via ligand excess (1.2 equiv).
Troubleshooting Common Synthesis Issues
| Problem | Cause | Solution |
|---|---|---|
| Low Yield | Pd(0) formation | Increase ligand/Pd ratio |
| Colored Byproducts | Oxidized phosphine ligands | Use degassed solvents |
| Poor Crystallization | Solvent polarity mismatch | Adjust hexane/DCM ratio |
Q & A
Basic: What are the standard synthetic protocols and characterization methods for this palladium complex?
Methodological Answer:
The synthesis of this palladium precatalyst typically follows patented procedures (e.g., US 6,395,916 and US 6,307,087), which involve ligand exchange reactions between palladium precursors (e.g., PdCl₂) and tailored phosphine ligands under inert conditions . Characterization relies on:
- NMR spectroscopy (¹H, ³¹P) to confirm ligand coordination and purity.
- X-ray crystallography for structural elucidation of analogous palladacycles (e.g., highlights single-crystal studies for related complexes) .
- Elemental analysis to verify stoichiometry and purity (≥98% as per product specifications) .
Basic: What are the primary catalytic applications of this complex in organic synthesis?
Methodological Answer:
This precatalyst is optimized for cross-coupling reactions , particularly Buchwald-Hartwig amination and Suzuki-Miyaura couplings. Key applications include:
- C–N bond formation in aryl halide amination, leveraging the electron-rich, sterically demanding SPhos ligand to stabilize the active Pd(0) species .
- C–C bond formation in challenging substrates (e.g., heteroaromatic or sterically hindered coupling partners) .
- Mechanistic note : The dimethoxy and dicyclohexylphosphino groups enhance ligand stability and prevent β-hydride elimination .
Basic: How should this air-sensitive palladium complex be stored and handled?
Methodological Answer:
- Storage : Under inert atmosphere (argon/glovebox) at 2–8°C in the dark to prevent ligand oxidation or Pd aggregation .
- Handling : Use Schlenk techniques for weighing and dissolution. Pre-dry solvents (e.g., THF, toluene) over molecular sieves to avoid hydrolysis .
Advanced: How can researchers investigate mechanistic pathways involving this precatalyst?
Methodological Answer:
- Kinetic studies : Monitor reaction progress via in situ ³¹P NMR to track ligand dissociation and Pd oxidation states .
- DFT calculations : Model the ligand’s steric and electronic effects on transition-state energetics (e.g., references Heck reaction pathways) .
- Isotopic labeling : Use deuterated substrates to study C–H activation steps in coupling reactions.
Advanced: What strategies optimize reaction conditions for low-yielding substrates?
Methodological Answer:
- Solvent screening : Polar aprotic solvents (DMF, dioxane) often improve solubility of aryl halides, while toluene may enhance sterically hindered couplings .
- Additives : Cs₂CO₃ or K₃PO₄ as bases can accelerate transmetallation; silver salts (Ag₂O) may scavenge halides .
- Temperature gradients : Stepwise heating (e.g., 80°C → 110°C) balances activation energy and catalyst stability .
Advanced: How does air sensitivity impact catalytic performance, and how can this be mitigated?
Methodological Answer:
- Impact : Oxygen or moisture degrades the Pd(0) active species, forming Pd black and reducing turnover numbers.
- Mitigation :
Advanced: How to resolve contradictory data in substrate scope studies (e.g., inconsistent yields)?
Methodological Answer:
- Reproducibility checks : Ensure consistent substrate purity (e.g., via recrystallization) and catalyst batch-to-batch variability analysis .
- Control experiments : Compare performance with commercial analogs (e.g., RuPhos palladacycle) under identical conditions .
- Microscale screening : Use high-throughput platforms to test >50 substrate permutations and identify outliers .
Advanced: What are the effects of ligand modifications (e.g., t-Bu vs. Cy substituents) on catalytic efficiency?
Methodological Answer:
- Steric effects : Bulkier t-Bu groups (e.g., in t-BuXPhos palladacycle) improve selectivity in congested couplings but may slow transmetallation .
- Electronic effects : Electron-donating methoxy groups (as in SPhos) stabilize Pd(0) intermediates, enhancing oxidative addition rates .
- Comparative studies : Benchmark turnover frequencies (TOF) using kinetic profiling under standardized conditions .
Advanced: How to troubleshoot low catalytic activity in amine couplings?
Methodological Answer:
- Ligand decomposition : Characterize spent catalysts via ICP-MS to detect Pd leaching or ligand oxidation .
- Substrate inhibition : Test lower substrate concentrations to rule out competitive binding at the Pd center .
- Base optimization : Weak bases (e.g., KOtBu) may fail to deprotonate amines; switch to stronger bases (e.g., NaOtBu) .
Advanced: What are the latest advancements in ligand design for analogous palladacycles?
Methodological Answer:
Recent innovations focus on:
- Hybrid ligands : Combining phosphine and N-heterocyclic carbene (NHC) motifs for enhanced stability (e.g., references imidazolylidene-Pd complexes) .
- Chiral ligands : For enantioselective couplings, as seen in binaphthyl-based systems (e.g., ) .
- Water-soluble variants : PEG-modified ligands enable greener, aqueous-phase catalysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
